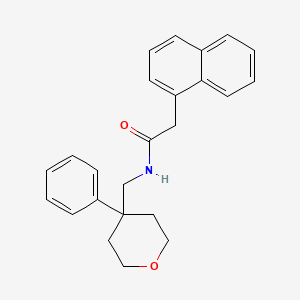

2-Naphthalen-1-yl-N-(4-phenyl-tetrahydro-pyran-4-ylmethyl)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

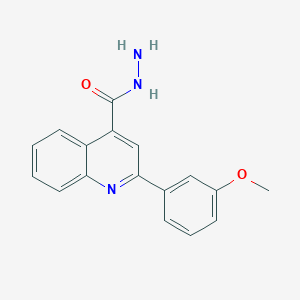

The synthesis of related naphthalene-based acetamide compounds involves multi-step reactions, including nucleophilic substitution and acetylation. For example, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide was achieved through reduction and nucleophilic reaction with 2-methyl-3-bromo-1,4-naphthalenedione, followed by acetylation with acetic anhydride . Similarly, other naphthalene acetamide derivatives were synthesized through various organic reactions, including N-chloroacetylation and N-alkylation .

Molecular Structure Analysis

The molecular structure of naphthalene-based acetamides is characterized by the presence of a naphthalene ring, which can engage in various non-covalent interactions. Single-crystal X-ray diffraction studies have confirmed the structures of these compounds, revealing interactions such as hydrogen bonding, stacking, and halogen bonding . These interactions are crucial for the stabilization of the crystal structure and can be quantitatively analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

Naphthalene-based acetamides can participate in a range of chemical reactions. The presence of functional groups such as hydroxamate in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide allows it to act as a metal-chelating agent, inhibiting enzymes like aminopeptidase N . Additionally, the reactivity of these compounds can be studied using density functional theory (DFT) calculations to determine parameters such as the HOMO-LUMO energy gap, which provides insights into their chemical stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based acetamides are influenced by their molecular structure. The presence of various substituents affects properties such as solubility, melting point, and cytotoxicity. For instance, the cytotoxicity of certain naphthalene acetamide derivatives against various human cancer cell lines has been evaluated, with some compounds showing specific cytotoxicity against certain cell lines without affecting peripheral blood mononuclear cells . The redox profile and anti-angiogenic activity of these compounds have also been assessed using in vitro assays .

Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

Studies involving crystallography have focused on understanding the molecular structure and interactions of compounds related to 2-Naphthalen-1-yl-N-(4-phenyl-tetrahydro-pyran-4-ylmethyl)-acetamide. For instance, the co-crystallization of related acetamide derivatives with naphthalene diols underlines the importance of hydrogen bonding in determining the molecular arrangement and stability of such compounds (Asiri et al., 2010). This foundational knowledge aids in the development of novel materials with specified properties.

Pharmacological Potential

Research into the pharmacological potential of related compounds has unveiled their utility in various medicinal applications. For instance, derivatives have been evaluated for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018). Such studies are critical for the discovery and development of new therapeutic agents.

Physicochemical and Sensory Applications

Physicochemical investigations into related compounds, such as HDDP azomethine dye, have demonstrated their effectiveness as turn-on fluorescent chemosensors for the selective and sensitive detection of ions, showcasing their potential in sensory applications (Asiri et al., 2018). This research is valuable for developing diagnostic tools and environmental monitoring technologies.

Antimicrobial and Anticancer Activity

The synthesis and characterization of novel derivatives have revealed significant antimicrobial and anticancer activities. Specific compounds have shown potent inhibitory effects against various cancer cell lines and microbial strains, offering insights into their potential as therapeutic agents (Salahuddin et al., 2014). These findings are crucial for the ongoing search for new treatments for infectious diseases and cancer.

Propiedades

IUPAC Name |

2-naphthalen-1-yl-N-[(4-phenyloxan-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c26-23(17-20-9-6-8-19-7-4-5-12-22(19)20)25-18-24(13-15-27-16-14-24)21-10-2-1-3-11-21/h1-12H,13-18H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLXAKBMQWDKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-naphthalen-1-yl-N-[(4-phenyloxan-4-yl)methyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-aminophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518716.png)

![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)